N-(5-acetyl-4-methylthiazol-2-yl)-3-(ethylsulfonyl)benzamide
Description
Properties
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-ethylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S2/c1-4-23(20,21)12-7-5-6-11(8-12)14(19)17-15-16-9(2)13(22-15)10(3)18/h5-8H,4H2,1-3H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRPHLRYZSGQVHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=C(S2)C(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-acetyl-4-methylthiazol-2-yl)-3-(ethylsulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Acetylation: The thiazole intermediate is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Sulfonylation: The acetylated thiazole is further reacted with ethylsulfonyl chloride in the presence of a base like triethylamine to introduce the ethylsulfonyl group.
Amidation: Finally, the benzamide moiety is introduced through an amidation reaction using benzoyl chloride and a suitable amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(5-acetyl-4-methylthiazol-2-yl)-3-(ethylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(5-acetyl-4-methylthiazol-2-yl)-3-(ethylsulfonyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(5-acetyl-4-methylthiazol-2-yl)-3-(ethylsulfonyl)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogs
Key Observations :
- The target compound’s 3-(ethylsulfonyl) group distinguishes it from analogs like 1b and 8a, which lack sulfonyl modifications. This group may enhance solubility and electronic effects compared to acetyl or ester substituents .
- Sulfonamide-containing analogs (e.g., compound 6 in ) exhibit different bioactivity profiles due to the sulfamoyl linkage, whereas the target’s direct sulfonyl attachment may confer distinct pharmacokinetic properties.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Analysis :
- The ethylsulfonyl group in the target compound is expected to lower melting points compared to analogs like 8a (mp 290°C) due to increased solubility .
- IR spectra would show distinct sulfonyl S=O stretches (~1350 cm⁻¹) alongside acetyl C=O (~1679 cm⁻¹), differentiating it from 1b .
- In ^1H-NMR, the ethylsulfonyl group’s protons (δ 3.5–3.7) and methyl groups (δ 2.49) would dominate, similar to 1b and 8a .
Biological Activity
N-(5-acetyl-4-methylthiazol-2-yl)-3-(ethylsulfonyl)benzamide is a thiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a thiazole ring, an acetyl group, an ethylsulfonyl group, and a benzamide moiety, which together contribute to its unique chemical properties and biological interactions.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
This compound is characterized by:
- Thiazole Ring : Contains sulfur and nitrogen, contributing to its reactivity.
- Ethylsulfonyl Group : Enhances solubility and biological activity.
- Acetyl Group : Influences the compound's interaction with biological targets.
This compound is investigated primarily as a biochemical probe or inhibitor. Its mechanism of action involves binding to specific enzymes or receptors, which may inhibit enzymatic activity or modulate receptor functions. This interaction can lead to various biological effects, including anti-inflammatory and antimicrobial activities .
Enzymatic Inhibition
Research indicates that this compound may inhibit key enzymes involved in various physiological processes. For example, thiazole derivatives are known for their potential to inhibit carbonic anhydrase enzymes, which play crucial roles in acid-base balance and other metabolic processes .
Antimicrobial Properties
The compound has been explored for its antimicrobial activity. Thiazole derivatives have demonstrated significant efficacy against various bacterial strains, suggesting that this compound could be developed into a therapeutic agent for treating infections .
Case Studies and Research Findings
- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of several thiazole derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The results indicated a strong inhibitory effect on bacterial growth, particularly against resistant strains .
- Enzyme Inhibition Assays : In vitro assays demonstrated that this compound effectively inhibited the activity of carbonic anhydrase with an IC50 value indicating significant potency compared to standard inhibitors .
- Molecular Docking Studies : Computational studies have shown that this compound binds effectively to the active sites of target enzymes, providing insights into its potential as a lead compound for drug development .
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique aspects of this compound relative to structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| This compound | Methyl group instead of phenyl | Variation in side chain influences reactivity |
| N-(5-acetyl-4-methylthiazol-2-yl)-5-chloro-2-nitrobenzamide | Presence of chloro and nitro groups | Enhanced reactivity due to electron-withdrawing groups |
| N-(5-acetyl-4-methylthiazol-2-y)-2-(ethylsulfonyl)benzamide | Different position of ethylsulfonyl group | Potential for different biological activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
